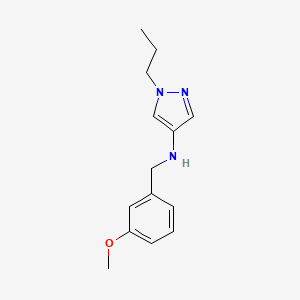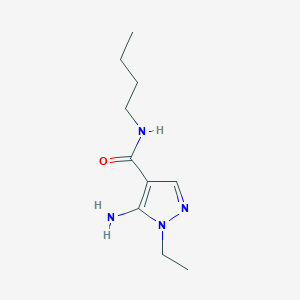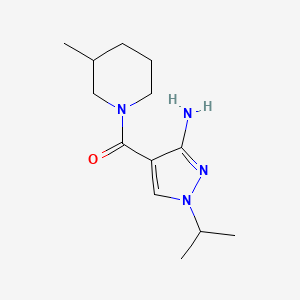![molecular formula C9H15F2N3 B11738049 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine](/img/structure/B11738049.png)
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine: is a compound that features a pyrazole ring substituted with a difluoroethyl group and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine typically involves multiple steps. One common method starts with the preparation of 2,2-difluoroethylamine derivatives. This can be achieved by reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation . The pyrazole ring can be synthesized separately and then coupled with the difluoroethylamine derivative under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Oxidation and Reduction: The pyrazole ring and the ethylamine group can participate in oxidation and reduction reactions under suitable conditions.
Rearrangement Reactions: Difluorocarbene-induced Stevens rearrangement is one notable reaction involving this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole ring or the ethylamine group.
Reduction Products: Reduced forms of the pyrazole ring or the ethylamine group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, the difluoroethyl group is known for its lipophilic hydrogen bond donor properties, which can enhance the drug-like properties of molecules. The compound can be used to design drugs with improved metabolic stability and target specificity .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science applications, where fluorinated compounds are often sought after for their stability and reactivity .
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability . The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine
- 2,2-difluoroethylamine
- 5-methyl-1H-pyrazol-4-amine
Comparison:
- Uniqueness: {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine is unique due to the combination of the difluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
- Differences: While similar compounds may share some structural features, the presence of both the difluoroethyl and ethylamine groups in this compound provides a unique set of reactivity and interaction profiles, making it particularly valuable in drug design and other applications .
Properties
Molecular Formula |
C9H15F2N3 |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H15F2N3/c1-3-12-4-8-5-13-14(7(8)2)6-9(10)11/h5,9,12H,3-4,6H2,1-2H3 |
InChI Key |
LEAYWRZLJVDCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1)CC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)
![ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737984.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737987.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11738001.png)
amine](/img/structure/B11738005.png)




-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738024.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11738031.png)
![1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide](/img/structure/B11738032.png)
